molecular formula C10H17N3O4 B1280489 H-Ala-pro-gly-OH CAS No. 36301-96-9

H-Ala-pro-gly-OH

Cat. No. B1280489
CAS RN: 36301-96-9
M. Wt: 243.26 g/mol
InChI Key: UGTHTQWIQKEDEH-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ala-pro-gly-OH (HPAG) is an amino acid derivative, which is produced by the enzymatic hydrolysis of proteins. It is an important intermediate in the metabolism of proteins, carbohydrates, and lipids. It is also an essential component of the human diet, as it is involved in many metabolic processes. HPAG is a versatile compound with a wide range of applications in biochemistry, biotechnology, and pharmaceuticals. It has been used in a variety of laboratory experiments, such as protein synthesis, metabolic studies, and drug development.

Scientific Research Applications

Conformational Analysis

  • Conformation-Dependent Reactions : A study by Owen et al. (2012) examined the hydrogen abstraction reaction of amino acid residues like Gly and Ala by OH radicals. This reaction can initiate the unfolding of amino acid residues, which is significant in the context of diseases like Alzheimer's involving amyloidogenic peptides (Owen et al., 2012).

Peptide Isomerization

  • Proline Cis-Trans Isomerization : Research by Grathwohl and Wüthrich (1981) explored the cis-trans interconversion of X-Pro bonds in peptides, including H-Ala-Pro-OH. This phenomenon plays a crucial role in protein folding kinetics (Grathwohl & Wüthrich, 1981).

Peptide Synthesis and Racemization

  • Racemization in Peptide Synthesis : Izumiya et al. (1971) discussed the synthesis of tripeptides like H-Gly-DL-Ala-B-OH and the separation of diastereomers, highlighting the importance of understanding racemization in peptide synthesis (Izumiya, Muraoka, & Aoyagi, 1971).

Structural Analysis of Peptides

  • 'Random Coil' 1H Chemical Shifts : A study by Merutka et al. (1995) focused on the proton chemical shifts in disordered linear peptides, providing insights into the structure and behavior of peptides like H-Gly-Gly-X-Gly-Gly-OH (Merutka, Dyson, & Wright, 1995).

Copolypeptide Structural Analysis

  • Structural Analysis of α-Helical Copolypeptide : Souma et al. (2008) conducted a structural analysis of the α-helical copolypeptide H-(Ala-Gly)9-OH, combining quantum chemical calculations with solid-state NMR measurement (Souma, Shigehisa, Kurosu, & Shoji, 2008).

Influence of Amino Acids on Peptide Properties

  • Hydrophobic Side Chain Proximity : Research by Urry et al. (1977) revealed how the replacement of Val by Ala in certain polypeptides affects hydrophobic interactions, demonstrating the influence of individual amino acids on peptide properties (Urry, Khaled, Rapaka, & Okamoto, 1977).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling H-Ala-pro-gly-OH . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Biochemical Analysis

Biochemical Properties

H-Ala-pro-gly-OH: plays a crucial role in biochemical reactions, particularly in the synthesis and modification of collagen. It serves as a substrate for protocollagen proline hydroxylase, an enzyme responsible for the hydroxylation of proline residues in collagen . This hydroxylation is essential for the stability and function of collagen fibers. The interaction between This compound and protocollagen proline hydroxylase involves the binding of the tripeptide to the enzyme’s active site, facilitating the hydroxylation process. Additionally, This compound can act as an inhibitor for certain enzymes, such as dipeptidyl peptidase IV (DPP IV), which plays a role in the degradation of incretin hormones .

Cellular Effects

This compound: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fibroblasts, this tripeptide has been shown to promote collagen synthesis, thereby enhancing the structural integrity of the extracellular matrix . It also affects cell signaling pathways involved in cell proliferation and differentiation. For example, This compound can modulate the activity of signaling molecules such as transforming growth factor-beta (TGF-β), which is known to regulate collagen production and other cellular functions. Furthermore, the tripeptide can impact gene expression by influencing the transcription of genes involved in collagen synthesis and other metabolic processes.

Molecular Mechanism

The molecular mechanism of This compound involves its interaction with various biomolecules, leading to enzyme activation or inhibition and changes in gene expression. The tripeptide binds to the active site of protocollagen proline hydroxylase, facilitating the hydroxylation of proline residues in collagen . This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, This compound can inhibit the activity of dipeptidyl peptidase IV (DPP IV) by binding to its active site, thereby preventing the degradation of incretin hormones . These interactions highlight the tripeptide’s role in regulating enzymatic activity and influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability, degradation, and long-term impact on cellular function. The tripeptide is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Studies have shown that This compound can maintain its activity for several hours in vitro, allowing for sustained effects on collagen synthesis and other cellular processes . Long-term exposure to This compound in cell culture models has demonstrated its ability to enhance collagen production and improve the structural integrity of the extracellular matrix.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the tripeptide can promote collagen synthesis and improve tissue repair without causing adverse effects . At high doses, This compound may exhibit toxic effects, including disruption of cellular function and induction of apoptosis. Studies in animal models have identified threshold doses at which the tripeptide’s beneficial effects are maximized while minimizing potential toxicity. These findings underscore the importance of optimizing dosage regimens for therapeutic applications of This compound .

Metabolic Pathways

This compound: is involved in several metabolic pathways, including collagen synthesis and degradation. The tripeptide serves as a substrate for protocollagen proline hydroxylase, which hydroxylates proline residues in collagen . This modification is essential for the stability and function of collagen fibers. Additionally, This compound can interact with other enzymes and cofactors involved in collagen metabolism, influencing metabolic flux and metabolite levels. The tripeptide’s role in these pathways highlights its importance in maintaining the structural integrity of the extracellular matrix.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. The tripeptide can be taken up by cells via specific transporters or endocytosis, allowing it to reach its target sites within the cell . Once inside the cell, This compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the tripeptide’s activity and function, as they determine its availability and concentration at the site of action.

Subcellular Localization

The subcellular localization of This compound is essential for its activity and function. The tripeptide can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, This compound may be localized to the endoplasmic reticulum, where it interacts with protocollagen proline hydroxylase to facilitate collagen synthesis. The tripeptide’s localization to specific subcellular compartments ensures its effective participation in biochemical reactions and cellular processes.

properties

IUPAC Name

2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-6(11)10(17)13-4-2-3-7(13)9(16)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,16)(H,14,15)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTHTQWIQKEDEH-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Ala-pro-gly-OH
Reactant of Route 2
Reactant of Route 2
H-Ala-pro-gly-OH
Reactant of Route 3
Reactant of Route 3
H-Ala-pro-gly-OH
Reactant of Route 4
Reactant of Route 4
H-Ala-pro-gly-OH
Reactant of Route 5
H-Ala-pro-gly-OH
Reactant of Route 6
H-Ala-pro-gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.